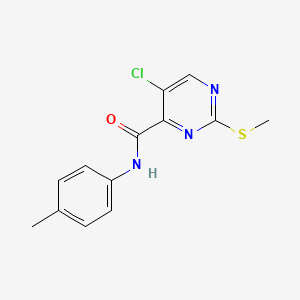

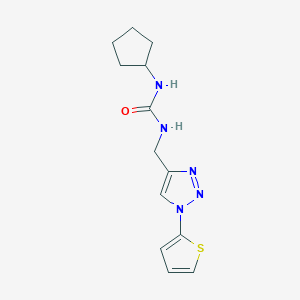

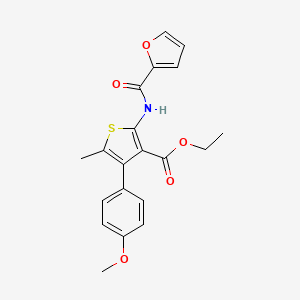

![molecular formula C15H22N2O B2768863 4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane CAS No. 1367727-20-5](/img/structure/B2768863.png)

4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane” is a chemical compound with the molecular formula C15H22N2O . It is related to other compounds such as “tert-Butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate” which has a molecular weight of 346.47 , and “4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one” with a molecular weight of 260.34 .

Molecular Structure Analysis

The InChI code for “4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane” is 1S/C15H22N2O/c18-14-11-19-15(6-8-16-9-7-15)12-17(14)10-13-4-2-1-3-5-13/h1-5,16H,6-12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane” is a solid at room temperature . It should be stored in a dark place, sealed, and dry .Scientific Research Applications

Antihypertensive Applications

One of the early studies on derivatives closely related to 4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane demonstrated their potential as antihypertensive agents. 9-Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones were synthesized and tested for their antihypertensive effects in spontaneously hypertensive rats. The study found that certain substitutions on the spirolactam ring could closely match or exceed the antihypertensive activity of the parent compound. This suggested a promising area of research into spirolactam derivatives as antihypertensive agents (Clark et al., 1983).

Bioactivity and Synthesis

The bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, which are structurally related to 4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane, have been extensively reviewed. These compounds have shown potential for treating a variety of disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders. The review highlights the versatility and therapeutic potential of diazaspiro[5.5]undecane-containing compounds (Blanco‐Ania et al., 2017).

Solid-Phase Synthesis

A study on the microwave-assisted solid-phase synthesis of diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, reported the successful direct annulation of primary amines with resin-bound bismesylates. This innovative approach allowed for the efficient synthesis of these compounds, highlighting the utility of diazaspirocycles in medicinal chemistry and drug development (Macleod et al., 2006).

CCR8 Antagonists

Diazaspiro[5.5]undecane derivatives have also been identified as potent CCR8 antagonists, showing promise in treating chemokine-mediated diseases, especially respiratory diseases. The research into these compounds underscores the potential of diazaspiro[5.5]undecane derivatives in developing new treatments for asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Soluble Epoxide Hydrolase Inhibitors

The discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent soluble epoxide hydrolase (sEH) inhibitors presents another application. These compounds have shown efficacy in orally treating chronic kidney diseases, offering a new avenue for therapeutic intervention (Kato et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-5-14(6-3-1)11-17-9-10-18-15(13-17)7-4-8-16-12-15/h1-3,5-6,16H,4,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOTXYBEAXIJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)CN(CCO2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

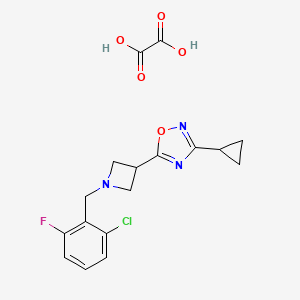

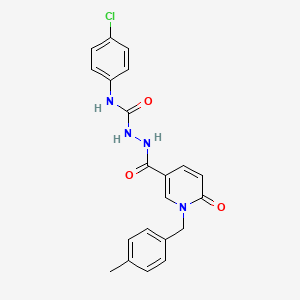

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2768784.png)

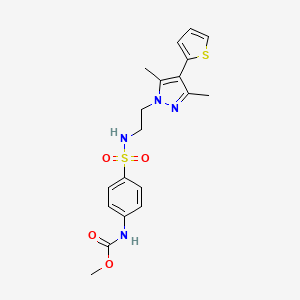

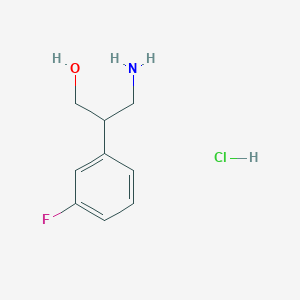

![1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2768785.png)

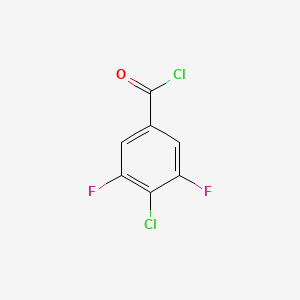

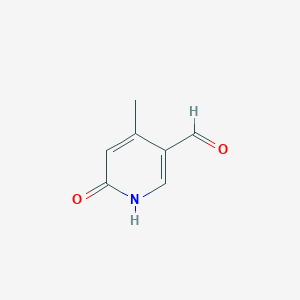

![3-Cyclopropyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2768788.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2768798.png)